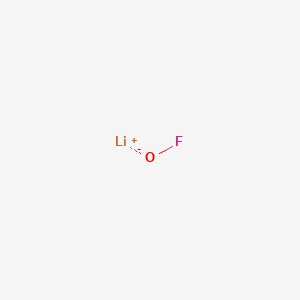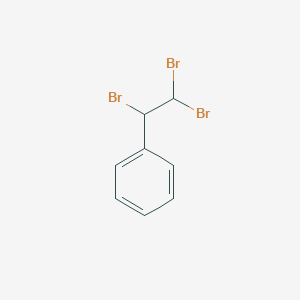
Styrene tribromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Styrene tribromide is an organobromine compound derived from styrene, a widely used monomer in the production of polystyrene plastics and resins. The compound is characterized by the presence of three bromine atoms attached to the styrene molecule, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Styrene tribromide can be synthesized through the bromination of styrene. The reaction typically involves the addition of bromine (Br₂) to styrene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of styrene dibromide, which can further react with bromine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromine and a suitable catalyst to enhance the reaction efficiency. The process may also include purification steps to remove any unreacted styrene and by-products, ensuring the high purity of the final product.
化学反应分析
Types of Reactions
Styrene tribromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: Reduction of this compound can yield styrene or other partially brominated compounds.
Oxidation Reactions: Oxidative processes can convert this compound into more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Major Products Formed
Substitution: Various substituted styrene derivatives.
Reduction: Styrene or partially brominated styrene.
Oxidation: Oxidized styrene derivatives.
科学研究应用
Styrene tribromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
作用机制
The mechanism of action of styrene tribromide involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Styrene tribromide can be compared with other brominated styrene derivatives, such as:
Styrene dibromide: Contains two bromine atoms and is less reactive compared to this compound.
Styrene monobromide: Contains one bromine atom and exhibits different reactivity patterns.
Dibromoethene: A related compound with two bromine atoms attached to an ethene molecule, used in similar applications.
This compound is unique due to its higher bromine content, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
33236-96-3 |
|---|---|
分子式 |
C8H7Br3 |
分子量 |
342.85 g/mol |
IUPAC 名称 |
1,2,2-tribromoethylbenzene |
InChI |
InChI=1S/C8H7Br3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
InChI 键 |
AKQLQPZEEIQDCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


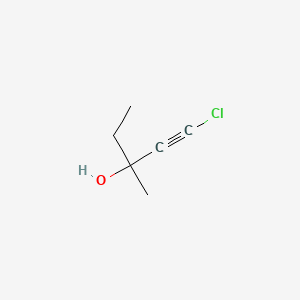
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
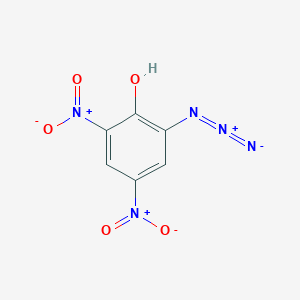
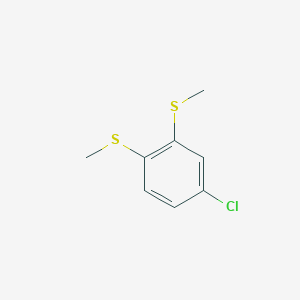

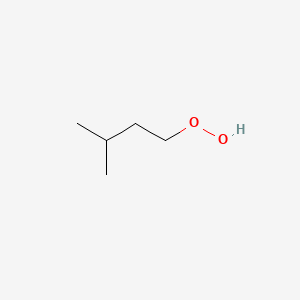
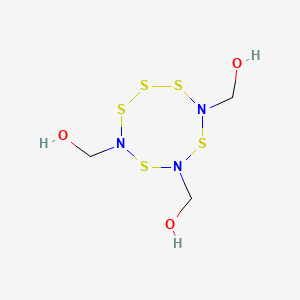
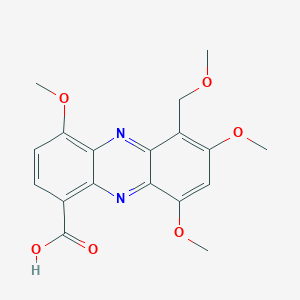
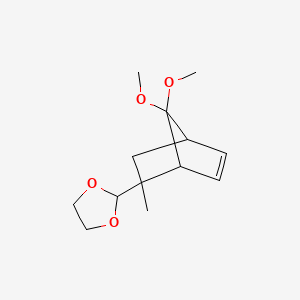
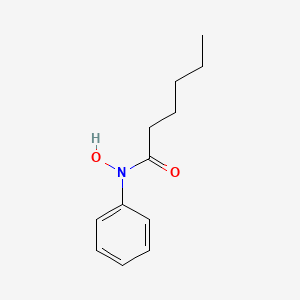
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

